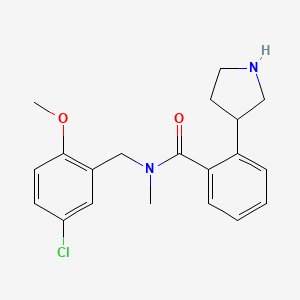![molecular formula C21H23N3O B5441083 1-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B5441083.png)
1-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohexanecarboxamide, also known as PZP, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. PZP is a member of the pyrazolopyridine family of compounds, which have been shown to have a range of biological activities, including anti-inflammatory, antitumor, and antiviral effects. In
Aplicaciones Científicas De Investigación
1-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohexanecarboxamide has been studied for its potential applications in a range of scientific research fields, including pharmacology, biochemistry, and molecular biology. One of the key areas of interest for 1-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohexanecarboxamide is its potential as a drug target for the treatment of various diseases, including cancer, inflammation, and viral infections. 1-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohexanecarboxamide has been shown to have potent antitumor effects in vitro and in vivo, making it a promising candidate for further development as an anticancer drug. Additionally, 1-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohexanecarboxamide has been shown to have anti-inflammatory and antiviral effects, which may have implications for the treatment of inflammatory diseases and viral infections.
Mecanismo De Acción
The mechanism of action of 1-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohexanecarboxamide is not fully understood, but it is believed to involve the inhibition of key signaling pathways involved in cell growth and survival. 1-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohexanecarboxamide has been shown to inhibit the activity of several protein kinases, including AKT and ERK, which are involved in the regulation of cell proliferation and survival. Additionally, 1-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohexanecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its antitumor effects.
Biochemical and Physiological Effects:
1-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohexanecarboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways involved in cell growth and survival. 1-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohexanecarboxamide has also been shown to have anti-inflammatory and antiviral effects, which may be mediated by its effects on immune cells and signaling pathways involved in inflammation and viral replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the key advantages of 1-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohexanecarboxamide for lab experiments is its high purity and stability, which makes it a reliable and reproducible compound for scientific research. Additionally, 1-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohexanecarboxamide has been shown to have potent biological effects at low concentrations, which may allow for the use of lower doses in experiments. However, one of the limitations of 1-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohexanecarboxamide is its limited solubility in aqueous solutions, which may require the use of organic solvents or other solubilization methods.
Direcciones Futuras
There are several potential future directions for the study of 1-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohexanecarboxamide, including further exploration of its mechanism of action, optimization of its pharmacological properties, and development of novel derivatives with improved biological activity. Additionally, 1-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohexanecarboxamide may have potential applications in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases, which should be investigated further. Overall, 1-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohexanecarboxamide is a promising compound for scientific research with a range of potential applications in pharmacology, biochemistry, and molecular biology.
Métodos De Síntesis
The synthesis of 1-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohexanecarboxamide involves a series of chemical reactions that start with the condensation of 3-amino-1-(pyrazolo[1,5-a]pyridin-3-yl)propan-1-one with cyclohexanecarboxylic acid to form the corresponding amide. This is followed by the reaction with phenyl isocyanate to form the final product, 1-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohexanecarboxamide. The synthesis of 1-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohexanecarboxamide has been optimized for high yield and purity, making it a viable compound for scientific research applications.
Propiedades
IUPAC Name |
1-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c25-20(22-15-17-16-23-24-14-8-5-11-19(17)24)21(12-6-2-7-13-21)18-9-3-1-4-10-18/h1,3-5,8-11,14,16H,2,6-7,12-13,15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOPSQFYLOGSJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2)C(=O)NCC3=C4C=CC=CN4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(2-methoxyphenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5441004.png)
![2-[2-(4-ethylphenyl)vinyl]-8-quinolinol](/img/structure/B5441009.png)
![N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-isobutoxybenzamide](/img/structure/B5441015.png)
![3-(3-hydroxypropyl)-6-iodo-2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B5441022.png)

![2-iodo-N-[2-(2-methoxyphenoxy)ethyl]benzamide](/img/structure/B5441024.png)
![N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]phenylalanine](/img/structure/B5441029.png)
![1-isobutyl-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5441033.png)
![3-(1,1-dioxidotetrahydro-3-thienyl)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5441038.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5441042.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-7-methyl-3-quinolinyl)acrylonitrile](/img/structure/B5441055.png)
![4-{3-allyl-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5441066.png)
![3-hydroxy-1-(4-isopropylbenzyl)-3-{[methyl(pyridin-3-ylmethyl)amino]methyl}piperidin-2-one](/img/structure/B5441073.png)
![2-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)imidazo[1,2-a]pyridine](/img/structure/B5441076.png)